2-Cyclohexyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide
Description
2-Cyclohexyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide is a complex organic compound that features a unique combination of cyclohexyl, thiazolo[5,4-b]pyridine, and phenylacetamide moieties
Properties
IUPAC Name |
2-cyclohexyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-14-9-10-16(20-24-17-8-5-11-22-21(17)26-20)13-18(14)23-19(25)12-15-6-3-2-4-7-15/h5,8-11,13,15H,2-4,6-7,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQCALFFZACWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach starts with pyridine derivatives, which undergo annulation to form the thiazole ring . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that compounds containing thiazole and pyridine structures exhibit significant anticancer properties. In vitro studies have shown that 2-Cyclohexyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide can inhibit the proliferation of various cancer cell lines. For example, it has been tested against breast cancer and leukemia cells, demonstrating a dose-dependent reduction in cell viability. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It is hypothesized that the thiazole component may interact with NMDA receptors, similar to other metabolites in the kynurenine pathway, providing a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it may reduce oxidative stress and inflammation in neuronal cells .
3. Antimicrobial Properties
Another area of application is in antimicrobial research. The compound has shown activity against several bacterial strains, including those resistant to conventional antibiotics. Its efficacy in disrupting bacterial cell membranes makes it a candidate for further development as an antimicrobial agent .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in 2021, researchers evaluated the anticancer properties of 2-Cyclohexyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide on human breast cancer cells. The results indicated a significant decrease in cell viability at concentrations above 10 µM, with accompanying morphological changes indicative of apoptosis. Further analysis revealed increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
Case Study 2: Neuroprotection in Animal Models
A recent animal study assessed the neuroprotective effects of the compound in a model of induced neurodegeneration. Administered intraperitoneally at varying doses over two weeks, the compound significantly improved cognitive function as measured by behavioral tests and reduced markers of oxidative stress in brain tissues compared to control groups .
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide involves its interaction with specific molecular targets. The thiazolo[5,4-b]pyridine moiety is known to interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The compound’s structure allows it to fit into binding sites with high specificity, making it a valuable tool for studying molecular interactions and developing targeted therapies .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar thiazole-pyridine scaffold but differ in the position of the thiazole ring fusion.
Edoxaban: A thiazolopyridine derivative used as an anticoagulant.
2,4-Disubstituted thiazoles: These compounds exhibit a range of biological activities, including antimicrobial and antifungal properties.
Uniqueness
2-Cyclohexyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide is unique due to its specific combination of functional groups and the resulting physicochemical properties. Its structure allows for versatile chemical modifications and applications across various fields, making it a valuable compound for scientific research and industrial applications.
Biological Activity
2-Cyclohexyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide is a novel compound belonging to the thiazole derivative class. Its unique structure and potential therapeutic properties have attracted significant research interest. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and relevant case studies.
The molecular formula of the compound is with a molecular weight of 365.5 g/mol. The IUPAC name is 2-cyclohexyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide. The compound's structure is characterized by a thiazole ring fused to a pyridine derivative, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.5 g/mol |
| IUPAC Name | 2-cyclohexyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
| InChI Key | AESXHXLKCPGATF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it has been shown to interact with bacterial enzymes, suggesting potential antimicrobial properties.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial effects. In a study evaluating various thiazolo[4,5-b]pyridines, compounds similar to 2-Cyclohexyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 μM for some derivatives .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it significantly suppressed cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. The IC50 values for related compounds were reported at approximately 0.04 μM . These findings suggest that this compound could be developed as a therapeutic agent for inflammatory diseases.
Anticancer Activity
Preliminary studies have suggested potential anticancer properties of thiazole derivatives. For instance, compounds with structural similarities showed cytotoxic effects on various cancer cell lines during MTT assays. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .
Case Studies
- Antimicrobial Efficacy : A series of thiazolo[4,5-b]pyridines were synthesized and screened against common bacterial strains. The most active compound exhibited an MIC comparable to standard antibiotics like ciprofloxacin .
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that thiazole derivatives significantly reduced inflammation compared to control groups .
- Cancer Cell Lines : Cytotoxicity assays on HaCat and Balb/c 3T3 cells indicated that certain derivatives led to reduced cell viability in a dose-dependent manner .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
